molecular formula C7H6BF3O2 B072219 3-(Trifluoromethyl)phenylboronic acid CAS No. 1423-26-3

3-(Trifluoromethyl)phenylboronic acid

Cat. No. B072219
CAS RN: 1423-26-3
M. Wt: 189.93 g/mol
InChI Key: WOAORAPRPVIATR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenylboronic acid involves strategic incorporation of the trifluoromethyl group into the phenylboronic acid framework. This process often requires precise control of reaction conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the aromatic ring. Techniques such as lithiation-boronation protocols have been employed for the synthesis of trifluoromethyl-substituted boronic acids, showcasing the adaptability of synthesis strategies to incorporate the trifluoromethyl group efficiently (Clapham et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylboronic acids has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the impact of the trifluoromethyl group on the acidity and crystal structure of the boronic acids. The introduction of the trifluoromethyl group influences the acidity and molecular conformation, with studies indicating that the CF3 group increases the acidity for meta and para isomers compared to the phenylboronic acid, whereas the ortho isomer shows reduced acidity due to steric hindrance (Gozdalik et al., 2019).

Scientific Research Applications

  • Catalysis in Chemical Synthesis :

    • Wang et al. (2018) reported that 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
    • Nemouchi et al. (2012) found phenylboronic acid to be a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, with benefits such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
  • Antibacterial Applications :

    • Adamczyk-Woźniak et al. (2021) studied the antibacterial properties of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus, showcasing their potential in antimicrobial applications (Adamczyk-Woźniak et al., 2021).
  • Material Science :

    • Ishihara et al. (2001) synthesized 3,5-Bis(perfluorodecyl)phenylboronic acid, demonstrating its application as a "green" catalyst in direct amide condensation reactions, highlighting its environmental sustainability (Ishihara, Kondo, & Yamamoto, 2001).
    • Lan and Guo (2019) reviewed the use of phenylboronic acid-decorated polymeric nanomaterials in drug delivery systems and biosensors, emphasizing the versatile applications of these materials in biotechnology (Lan & Guo, 2019).
  • Organic Synthesis :

    • Zhang and Bie (2016) described the synthesis and characterization of copper(III) trifluoromethyl complexes, which react with various aryl and heteroaryl boronic acids to yield trifluoromethylated arenes (Zhang & Bie, 2016).
    • Tanış et al. (2020) explored the synthesis and properties of formylphenylboronic acids, important in the Suzuki-Miyaura reaction for synthesizing serine protease inhibitors (Tanış, Kurt, Yalçın, & Ercan, 2020).

Future Directions

3-(Trifluoromethyl)phenylboronic acid is a promising compound for future research due to its involvement in various chemical reactions and its potential use in the synthesis of biologically active molecules .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAORAPRPVIATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370277
Record name 3-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylboronic acid

CAS RN

1423-26-3
Record name 3-Trifluoromethylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
P Leszczyński, T Hofman, E Kaczorowska… - Journal of …, 2021 - Elsevier
Solubilities of 3-(trifluoromethyl)phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally by a dynamic method. The disappearance …
Number of citations: 7 www.sciencedirect.com
A Adamczyk-Woźniak, A Sporzyński - Molecules, 2022 - mdpi.com
Fluorinated boron species are a very important group of organoboron compounds used first of all as receptors of important bioanalytes, as well as biologically active substances, …
Number of citations: 1 www.mdpi.com
S Liu, X Yu, Y Yan, T Zeng, X Wang, G Tian… - Energy Storage …, 2023 - Elsevier
The structure and composition of solid electrolyte interphase (SEI) on lithium (Li) electrode surface dictate Li plating/strip** behavior in Li metal batteries (LMBs), which is determined …
Number of citations: 0 www.sciencedirect.com
KA Kurnia, W Setyaningsih, N Darmawan… - Journal of Molecular …, 2021 - Elsevier
The acid dissociation constant (pK a ) is the fundamental physicochemical properties required to understand the structure and reactivity of boronic acid-based material as a sensor that …
Number of citations: 7 www.sciencedirect.com
S Banerjee, G Maier - Chemistry of materials, 1999 - ACS Publications
A novel 2-perfluoroalkyl-activated bisfluoro monomer has been synthesized successfully using a Pd(0)-catalyzed cross-coupling reaction of 4-fluoro-3-trifluoromethyl phenyl boronic …
Number of citations: 68 pubs.acs.org
BK Singh, P Appukkuttan, S Claerhout, VS Parmar… - Organic …, 2006 - ACS Publications
Optimized conditions for the decoration of the 2(1H)-pyrazinone scaffold were developed by applying the Chan−Lam protocol. It was demonstrated that this Cu(II)-mediated cross-…
Number of citations: 90 pubs.acs.org
M Barniol-**cota, R Leiva, C Escolano, S Vazquez - Synthesis, 2016 - thieme-connect.com
Cinacalcet hydrochloride is the only approved drug acting as calcimimetic, a new class of compounds used in the therapy of secondary hyperparathyroidism and parathyroid carcinoma. …
Number of citations: 20 www.thieme-connect.com
R Gopal, YC Huang, HF Lee, PH Wang… - Materials …, 2017 - ingentaconnect.com
A series of novel blue (poly-arylene ether)s polymers based on the anthracene derivatives as the guest material, and the hole transfer carbazole dervatives as the host material have …
Number of citations: 2 www.ingentaconnect.com
YY Hu, W Luo, CG Hu, Y Wang, BH Tong… - Journal of …, 2020 - Elsevier
A series of homoleptic cyclometalated iridium (III) complexes bearing a 1-phenylphthalazine framework have been synthesized with a facile one-pot method and characterized by X-ray …
Number of citations: 10 www.sciencedirect.com
Z Cao, X Zheng, Y Wang, W Huang, Y Li, Y Huang… - Nano Energy, 2022 - Elsevier
Rational design and construction of stable artificial interface for silicon (Si) anodes exhibits great promise in shielding the Si particles against their intrinsic volumetric changes and …
Number of citations: 35 www.sciencedirect.com

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